N-[(2,4-difluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide
Description
N-[(2,4-Difluorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 2,4-difluorophenylmethyl group at the amide nitrogen and a substituted benzenesulfonamido moiety at the 3-position of the thiophene ring. The compound’s structure integrates fluorinated aromatic systems, a methoxy group, and a sulfonamide linkage, which are common pharmacophores in medicinal chemistry for enhancing bioavailability and target binding .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O4S2/c1-24(30(26,27)16-7-5-15(28-2)6-8-16)18-9-10-29-19(18)20(25)23-12-13-3-4-14(21)11-17(13)22/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGLTNWPOBBGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, introduction of the sulfonyl group, and subsequent attachment of the carboxamide group. Common reagents used in these reactions include thiophene derivatives, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-(2,4-difluorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of N-[(2,4-difluorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide and its analogs:
*Molecular weight calculated based on formula.
Key Observations:
Structural Diversity :
- The target compound and its analogs share a thiophene-2-carboxamide core but differ in substituents at the 3-position (e.g., sulfonamido, sulfanyl, methoxy) and the aromatic groups (e.g., difluorophenyl, chlorophenyl, trifluoromethylphenyl).
- Electron-withdrawing groups (e.g., -CF₃, -Cl, -F) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
Physicochemical Properties :
- The target compound has a higher predicted molecular weight (~454.48 g/mol) compared to simpler analogs (e.g., CAS 344273-05-8, 413.36 g/mol), likely due to the bulky N-methyl-4-methoxybenzenesulfonamido group.
- Sulfonamide/sulfamoyl derivatives (e.g., J019-0340, CAS 251097-10-6) exhibit improved solubility compared to sulfanyl or methoxy analogs .
Synthetic Routes :
- Similar compounds are synthesized via nucleophilic substitution (e.g., reaction of thiophene carbonyl chloride with amines ), Friedel-Crafts alkylation, and cyclization reactions .
- IR and NMR data confirm key functional groups (e.g., C=S at 1243–1258 cm⁻¹, absence of C=O in triazole-thiones ).
Biological Relevance: Analogs with sulfonamide groups (e.g., J019-0340) show antibacterial activity, likely via inhibition of bacterial enzymes like dihydropteroate synthase .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 2,4-difluorophenyl group enhances target selectivity in kinase inhibition, while sulfonamido groups improve solubility and binding to charged residues .
- Docking Studies : AutoDock Vina predicts that bulky substituents (e.g., methoxybenzenesulfonamido) may occupy deeper hydrophobic pockets in target proteins, increasing binding affinity .
- Synthetic Challenges : Multi-step synthesis (e.g., Friedel-Crafts reactions, tautomerization control ) necessitates optimization for scalable production.
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core structure : Thiophene-2-carboxamide
- Substituents :
- 2,4-Difluorophenyl group
- N-Methyl-4-methoxybenzenesulfonamide group
This combination of moieties suggests potential interactions with various biological targets, particularly in cancer and inflammation pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro studies : The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. One study reported IC50 values in the low micromolar range (0.08–12.07 mM) for selected derivatives, suggesting that modifications to the core structure can enhance potency against specific targets .
- Mechanism of action : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity as it disrupts mitotic processes in rapidly dividing cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activities:
- Inhibition of TNF-alpha release : The compound was effective in inhibiting lipopolysaccharide (LPS)-induced TNF-alpha release in cellular models, with a reported inhibition value of 97.7% at a concentration of 10 mM . This suggests a potential role in treating inflammatory diseases.
- Targeting MAPK pathways : The compound acts as an inhibitor of MK2, a kinase involved in the p38 MAPK signaling pathway, which plays a critical role in inflammation and autoimmune responses .
Data Summary Table
| Biological Activity | Observations | IC50 Values |
|---|---|---|
| Anticancer | Inhibits cell proliferation | 0.08–12.07 mM |
| Anti-inflammatory | Inhibits TNF-alpha release | 10 mM (97.7% inhibition) |
| Tubulin Polymerization | Arrests cell cycle at G2/M phase | Not specified |
Case Studies
- Study on Cancer Cell Lines : A detailed investigation on the efficacy of this compound against non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and ovarian cancer (NCI/ADR-RES) showed over 90% inhibition of cell proliferation at optimal concentrations .
- Inflammation Model : In vivo studies demonstrated that administration of the compound significantly reduced inflammatory markers in animal models subjected to LPS-induced inflammation, indicating its therapeutic potential for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
